3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide is an organic compound that features a methoxyphenyl group, a pyrimidinyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-methoxyphenylacetic acid. This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.
Amidation Reaction: The intermediate is then reacted with 2-(pyrimidin-5-yl)ethylamine under amidation conditions. This reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-hydroxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide or 3-(4-formylphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the pyrimidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-methoxyphenyl)-N-(2-(pyridin-3-yl)ethyl)propanamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
3-(4-methoxyphenyl)-N-(2-(pyrimidin-5-yl)ethyl)propanamide is unique due to the presence of both the methoxyphenyl and pyrimidinyl groups, which provide specific chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-pyrimidin-5-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-15-5-2-13(3-6-15)4-7-16(20)19-9-8-14-10-17-12-18-11-14/h2-3,5-6,10-12H,4,7-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHNNFIUGXWTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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